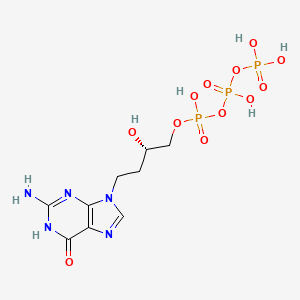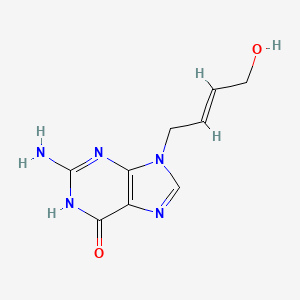
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is a synthetic compound known for its unique chemical structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. This compound is characterized by the presence of a poly(oxy-1,2-ethanediyl) backbone, a biphenyl group, and a benzylated hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated typically involves the polymerization of ethylene oxide in the presence of a catalyst, followed by the introduction of the biphenyl and benzyl groups through specific chemical reactions. The reaction conditions often include controlled temperatures and pressures to ensure the desired molecular weight and structural integrity of the polymer.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The biphenyl and benzyl groups are then introduced through subsequent chemical reactions, often involving catalysts and specific reagents to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The biphenyl group can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent and intermediate in various organic synthesis reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins and membranes, while the poly(oxy-1,2-ethanediyl) backbone provides flexibility and solubility. The benzylated hydroxyl group can form hydrogen bonds and participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy-, branched and linear
- Poly(oxy-1,2-ethanediyl), .alpha.-hydro-omega-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated is unique due to the presence of the biphenyl and benzyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other similar compounds.
Propriétés
Numéro CAS |
104376-72-9 |
|---|---|
Formule moléculaire |
C32H55BrN2O |
Poids moléculaire |
0 |
Synonymes |
Poly(oxy-1,2-ethanediyl), .alpha.-1,1-biphenyl-4-yl-.omega.-hydroxy-, benzylated |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






